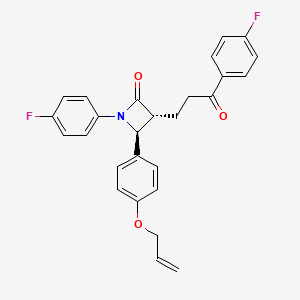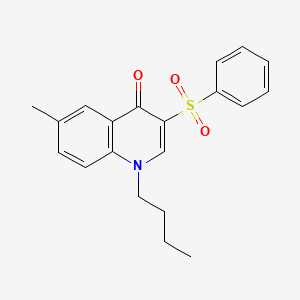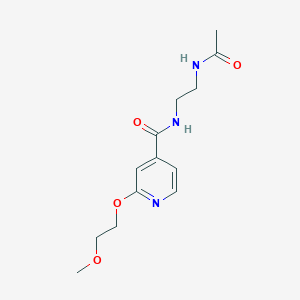![molecular formula C20H23FN6O2 B2744468 N-(2-(4-(2,6-dimethylmorpholino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-4-fluorobenzamide CAS No. 1021061-15-3](/img/structure/B2744468.png)
N-(2-(4-(2,6-dimethylmorpholino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-4-fluorobenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-(4-(2,6-dimethylmorpholino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-4-fluorobenzamide is a complex organic compound notable for its potential applications in various scientific fields. Its structure comprises multiple functional groups, contributing to its versatility in chemical reactions and biological interactions.
Mechanism of Action
Target of Action
The primary targets of this compound are currently under investigation. Similar compounds have been found to inhibit certain kinases, such as cdk2 .
Mode of Action
It is believed to interact with its targets, potentially inhibiting their function and leading to changes in cellular processes .
Biochemical Pathways
The biochemical pathways affected by this compound are likely related to the functions of its targets. For instance, if the compound inhibits a kinase, it could affect signaling pathways that rely on the phosphorylation of proteins .
Pharmacokinetics
Mannich derivatives, which this compound is, are known to increase solubility and hence the bioavailability of the drug molecule .
Result of Action
The molecular and cellular effects of this compound’s action will depend on its specific targets and mode of action. If it inhibits a kinase, for example, it could disrupt signaling pathways and affect cell proliferation .
Preparation Methods
Synthetic Routes and Reaction Conditions
This compound can be synthesized through a multi-step process involving the following general steps:
Formation of the pyrazolo[3,4-d]pyrimidine core: : This involves the cyclization of suitable precursors under acidic or basic conditions.
Attachment of the 2,6-dimethylmorpholino group: : This can be achieved through nucleophilic substitution reactions using appropriate reagents.
Incorporation of the ethyl linker and 4-fluorobenzamide: : The final steps involve coupling the remaining fragments via amide bond formation under mild conditions, typically using coupling agents like EDCI or DCC.
Industrial Production Methods
Industrial production might involve optimizing the above synthetic routes for large-scale production. This includes maximizing yield, ensuring purity, and minimizing environmental impact, typically by using greener solvents and catalysts.
Chemical Reactions Analysis
Types of Reactions
Oxidation and Reduction: : The morpholine ring can undergo oxidation, while reduction reactions might target the aromatic systems.
Substitution: : The fluorobenzamide moiety can participate in nucleophilic aromatic substitution due to the presence of the electron-withdrawing fluorine atom.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: : Reducing agents like lithium aluminum hydride or sodium borohydride can be employed.
Substitution: : Conditions typically involve strong bases or acids depending on the reaction environment.
Major Products
The major products vary based on the specific reaction conditions, but could include oxidized derivatives, reduced morpholino derivatives, and substituted benzamide products.
Scientific Research Applications
Chemistry
In chemistry, it serves as a versatile intermediate for synthesizing more complex molecules due to its multiple reactive sites.
Biology
In biological research, it might be used to study enzyme interactions, given its potential as an enzyme inhibitor or modulator.
Medicine
Medically, it could be investigated for therapeutic properties, particularly in targeting specific proteins or pathways involved in diseases.
Industry
In industrial applications, it might be used in the development of new materials or as a precursor for other functional compounds.
Comparison with Similar Compounds
Similar Compounds
N-(2-(4-(1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-4-chlorobenzamide
N-(2-(4-(2,6-dimethylmorpholino)-1H-indazol-1-yl)ethyl)-4-fluorobenzamide
Uniqueness
Compared to similar compounds, N-(2-(4-(2,6-dimethylmorpholino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-4-fluorobenzamide offers unique properties due to the specific arrangement and types of functional groups, which can influence its reactivity and biological activity, making it a valuable compound for targeted research and applications.
This is a deep dive into the intricate world of this compound
Properties
IUPAC Name |
N-[2-[4-(2,6-dimethylmorpholin-4-yl)pyrazolo[3,4-d]pyrimidin-1-yl]ethyl]-4-fluorobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23FN6O2/c1-13-10-26(11-14(2)29-13)18-17-9-25-27(19(17)24-12-23-18)8-7-22-20(28)15-3-5-16(21)6-4-15/h3-6,9,12-14H,7-8,10-11H2,1-2H3,(H,22,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDAOSCGRYBGPHD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)C2=NC=NC3=C2C=NN3CCNC(=O)C4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23FN6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-ethyl-1,7-dimethyl-9-phenyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2744391.png)


![2-(Benzo[B]thiophen-6-YL)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B2744398.png)
![2-cyclohexyl-2-({5-[(E)-2-furylmethylidene]-4-oxo-4,5-dihydro-1,3-thiazol-2-yl}amino)acetic acid](/img/structure/B2744400.png)

![1-(1,3-BENZOXAZOL-2-YL)-N-[2-(4-CHLOROPHENYL)ETHYL]PYRROLIDINE-2-CARBOXAMIDE](/img/structure/B2744403.png)

![N-((2-(furan-2-yl)pyridin-4-yl)methyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2744406.png)


